NF-κB Nuclear Translocation in Monocytes
SN50M completely fails to inhibit NF-κB nuclear translocation, in contrast to the active inhibitor SN50. In human monocytes stimulated with LPS (100 ng/mL), treatment with 100 μM SN50 reduced NF-κB p65 nuclear translocation by >90% (measured by immunocytochemistry), whereas the same concentration of SN50M resulted in no significant inhibition (≤5% reduction) relative to untreated controls [1]. The two peptides differ by only two amino acid substitutions in the NLS, demonstrating the exquisite sequence specificity of this inhibitory mechanism.
SN50: >90% inhibition
>85 pp difference
| Evidence Dimension | Inhibition of NF-κB p65 Nuclear Translocation |
|---|---|
| Target Compound Data | ≤5% inhibition at 100 μM |
| Comparator Or Baseline | SN50 (active inhibitor): >90% inhibition at 100 μM |
| Quantified Difference | >85 percentage point difference in inhibition |
| Conditions | Human monocytes stimulated with 100 ng/mL LPS for 30 min; immunocytochemistry analysis |
Why This Matters
This data validates SN50M as a true 'inactive' control for NF-κB translocation assays, essential for distinguishing specific pathway inhibition from non-specific cytotoxicity or experimental artifact.
- [1] Lin YZ, Yao SY, Veach RA, Torgerson TR, Hawiger J. Inhibition of nuclear translocation of transcription factor NF-kappa B by a synthetic peptide containing a cell membrane-permeable motif and nuclear localization sequence. J Biol Chem. 1995 Jun 16;270(24):14255-8. Fig 4. View Source
